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Compound of Interest

Cat. No.: B1163425

Compound Name: U-48800 (hydrochloride)

Get Quote

Understanding the structural constraints of U-48800 is a prerequisite for successful solvation.

The 2,4-dichlorophenyl moiety introduces steric and electronic parameters that differentiate its

solubility profile slightly from the 3,4-dichloro analog (U-47700).

Parameter Data
2-(2,4-dichlorophenyl)-N-[(1R,2R)-2-

IUPAC Name (dimethylamino)cyclohexyl]-N-methylacetamide
hydrochloride

CAS Number 2749298-67-5 (HCI salt)

Molecular Formula

C17H24CI1z2N20[1][2][3][4][5][6] » HCI

Formula Weight

379.8 g/mol

Structural Class

Cyclohexyl-1,2-diamine derivative (Utopioid)

Physical State

Crystalline Solid (Neat)

Polarity

Lipophilic core with polarizable amide/amine

functionalities

© 2026 BenchChem. All rights reserved.

1/8 Tech Support


https://www.benchchem.com/product/b1163425#bc-rfq
https://www.caymanchem.com/product/25522/u-48800-hydrochloride-crm
https://www.caymanchem.com/product/22278/u-48800-hydrochloride
https://en.wikipedia.org/wiki/U-48800
https://pubmed.ncbi.nlm.nih.gov/33237987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11900529/
https://ndews.umd.edu/sites/ndews.umd.edu/files/pubs/edarktrends_information_letter_1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163425?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Part 2: Solubility Parameters

Critical Technical Insight: While the hydrochloride salt form improves aqueous compatibility
compared to the free base, U-48800 remains lipophilic. Direct dissolution in neutral pH
aqueous buffers (PBS) often results in precipitation or colloidal aggregation, leading to
inconsistent dosing.

Protocol: The "Organic First" solvation method is mandatory. Primary stock solutions must be
prepared in organic solvents before dilution into agueous media.

Solubility Data Table

Solubility Limit

Solvent Suitability Application
(Est.)
Primary stock
Methanol =10 mg/mL High solution; LC-MS
standards.
Biological assays; Cell
DMSO > 5-10 mg/mL High culture (keep final
DMSO <0.1%).
Alternative organic
Ethanol ~5 mg/mL Moderate
stock.
Do not use for stock.
PBS (pH 7.2) < 0.5 mg/mL Low Use only for final
working dilution.
Prone to hydrolysis
Water (Deionized) ~1 mg/mL Low/Risky over time; pH
dependent.
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Application Note: For aqueous working solutions, dilute the organic stock (e.g., DMSO) at least

1:100 into the buffer. Vortex immediately to prevent "crashing out" of the compound.

Part 3: Stability & Degradation

U-48800 is chemically stable in its solid form but exhibits vulnerability in solution. The primary
degradation pathways are amide hydrolysis (cleavage of the amide bond) and N-dealkylation

(oxidative).

Stability Profile
e Solid State: Stable for > 2 years at -20°C (desiccated).
e Organic Solution (Methanol/DMSO): Stable for ~6—12 months at -20°C.

e Aqueous Solution: Unstable. Use within 24 hours.

» Freeze-Thaw Sensitivity: Moderate. Limit to < 3 cycles.

Degradation Mechanism Visualization

The following diagram illustrates the workflow for maintaining stability and the logical checks
required before experimental use.
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Caption: Figure 1. Lifecycle management of U-48800 stock solutions to prevent degradation-
induced experimental error.

Part 4: Experimental Protocols
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Protocol A: Preparation of 1 mg/mL Master Stock (Self-
Validating)

Objective: Create a stable stock solution for LC-MS or pharmacological assay.

Safety Prep: Don nitrile gloves, lab coat, and safety glasses. Work inside a certified chemical
fume hood. U-48800 is a potent opioid; avoid aerosolization.

» Weighing: Weigh 1.0 mg of U-48800 HCI into a tared, amber glass vial (2 mL capacity).
o Validation: Use an analytical balance with 0.01 mg readability.

e Solvation: Add 1.0 mL of HPLC-grade Methanol (for analytical use) or sterile DMSO (for
biological use).

» Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at room
temperature.

o Checkpoint: Solution must be optically clear.
¢ Aliquoting: Dispense into 100 pL aliquots in polypropylene microcentrifuge tubes.

o Storage: Label with date, compound, and concentration. Store at -20°C.

Protocol B: LC-MS ldentification Parameters

To verify the stability of your stock, use the following transition parameters.
e Precursor lon:m/z 343.1 [M+H]*
e Key Fragment lons:

o m/z 159 (Dichlorobenzyl cation)

o m/z 84 (Cyclohexyl amine fragment)

e Retention Time: ~7.2 min (on C18 column, gradient dependent).
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Part 5: Pharmacology & Safety Context[7][8][9][10]

Mechanism of Action: U-48800 is a selective

-opioid receptor (MOR) agonist. Unlike U-50488 (which is

-selective), the U-48800 structure favors MOR binding due to the N-methyl and N,N-dimethyl
substitutions on the cyclohexyl ring.

Safety & Toxicology:
» Potency: Estimated ~7.5x Morphine.[6]
e Antidote: Naloxone (competitive antagonist).

e Handling: Treat as a Schedule | substance (US/Global equivalent).
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Caption: Figure 2. Signal transduction pathway of U-48800 leading to both therapeutic and
toxicological endpoints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1163425?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163425?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

